

Technical Guide: N-Butyl-N-(thiophen-2-yl)acetamide

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Compound of Interest

Compound Name: *N-Butyl-N-(thiophen-2-yl)acetamide*

CAS No.: 840464-62-2

Cat. No.: B3156886

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Part 1: Chemical Identity & Core Properties[1][2]

N-Butyl-N-(thiophen-2-yl)acetamide is a synthetic amide belonging to the class of N-alkyl-N-heteroaryl acetamides. It is the acetyl homolog of the more widely indexed N-butyl-N-(thiophen-2-yl)propanamide (CAS 1392491-73-4). This compound is primarily of interest in medicinal chemistry as a bioisostere of N-phenyl acetamides and in forensic science as a reference standard for structural analogs of synthetic opioids.

Nomenclature & Identification

Property	Detail
Chemical Name	N-Butyl-N-(thiophen-2-yl)acetamide
IUPAC Name	N-butyl-N-(thiophen-2-yl)acetamide
Common Synonyms	Acetyl-thiofentanyl intermediate (misnomer); N-butyl-2-acetamidothiophene
CAS Number	Not Widely Indexed (See Analog CAS 1392491-73-4)
Precursor CAS	13053-81-1 (N-(thiophen-2-yl)acetamide)
Molecular Formula	C ₁₀ H ₁₅ NOS
Molecular Weight	197.30 g/mol
SMILES	CCCCN(C(=O)C)C1=CC=CS1

Physicochemical Profile (Predicted)

Parameter	Value / Description
Appearance	Pale yellow to amber oil or low-melting solid
Boiling Point	~310–320 °C (at 760 mmHg)
Solubility	Soluble in DCM, MeOH, DMSO; Insoluble in water
LogP	~2.5 (Lipophilic)
Stability	Sensitive to oxidation; store under inert atmosphere (Ar/N ₂) at -20°C

Part 2: Synthesis & Production Protocols

The synthesis of **N-butyl-N-(thiophen-2-yl)acetamide** presents a specific challenge: the instability of the 2-aminothiophene moiety. Unlike aniline, 2-aminothiophene is prone to rapid dimerization and degradation. Therefore, the protocol must avoid the isolation of the free amine.

Method A: Direct Alkylation (Recommended)

This method utilizes the stable precursor N-(thiophen-2-yl)acetamide (CAS 13053-81-1). By deprotonating the amide nitrogen, the butyl chain can be introduced via nucleophilic substitution.

Reagents

- Precursor: N-(thiophen-2-yl)acetamide (1.0 eq)
- Alkylating Agent: 1-Bromobutane (1.2 eq)
- Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
- Solvent: Anhydrous DMF or THF
- Atmosphere: Nitrogen or Argon

Step-by-Step Protocol

- Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous DMF (0.2 M concentration relative to substrate).
- Deprotonation: Cool the solvent to 0°C. Add NaH portion-wise to the stirring solvent.
- Addition: Dissolve N-(thiophen-2-yl)acetamide in a minimal amount of DMF and add dropwise to the NaH suspension. Stir at 0°C for 30 minutes until hydrogen evolution ceases. Note: The solution will likely turn yellow/orange, indicating anion formation.
- Alkylation: Add 1-Bromobutane dropwise via syringe.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
- Quenching: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl.
- Extraction: Extract the aqueous layer 3x with Ethyl Acetate. Wash combined organics with water (5x to remove DMF) and brine.

- Purification: Dry over MgSO_4 , concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

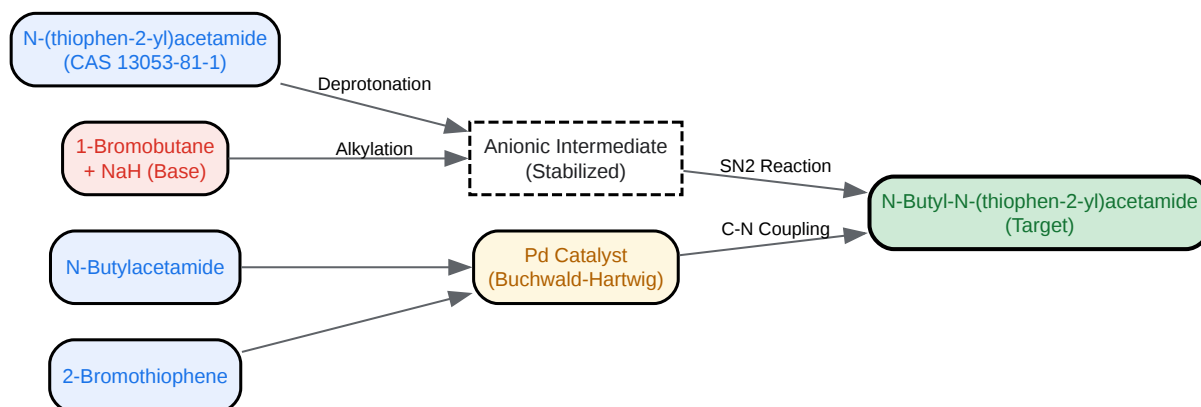
Method B: Buchwald-Hartwig Coupling (Alternative)

For larger scale or automated synthesis where handling NaH is undesirable, a palladium-catalyzed coupling between 2-bromothiophene and N-butylacetamide is viable.

- Catalyst: $\text{Pd}_2(\text{dba})_3$ / Xantphos
- Base: Cs_2CO_3
- Solvent: 1,4-Dioxane (reflux)

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the logical flow for both the Direct Alkylation (Method A) and the Buchwald-Hartwig (Method B) pathways.



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Figure 1: Dual synthetic pathways for **N-Butyl-N-(thiophen-2-yl)acetamide** utilizing either alkylation of the amide or palladium-catalyzed cross-coupling.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are expected.

Nuclear Magnetic Resonance (NMR)[6][7]

- ^1H NMR (400 MHz, CDCl_3):
 - Thiophene Ring: Distinct signals in the aromatic region (δ 6.8–7.2 ppm). Expect a doublet-of-doublets pattern characteristic of the 2-substituted thiophene.
 - N-Butyl Chain:
 - Triplet at δ ~3.7 ppm (N- CH_2 , 2H).
 - Multiplet at δ ~1.5 ppm (CH_2 , 2H).[1]
 - Multiplet at δ ~1.3 ppm (CH_2 , 2H).
 - Triplet at δ ~0.9 ppm (CH_3 , 3H).[1]
 - Acetyl Group: Singlet at δ ~1.9–2.1 ppm (COCH_3 , 3H).

Mass Spectrometry (GC-MS)

- Molecular Ion: m/z 197 $[\text{M}]^+$
- Fragmentation Pattern:
 - Loss of propyl group (M-43) from the butyl chain.
 - Characteristic thiophene fragment (m/z 83 or 110).
 - Base Peak: Often the N-acyl-thiophenium ion or related cleavage product.

Infrared Spectroscopy (FT-IR)

- Amide Carbonyl ($\text{C}=\text{O}$): Strong band at 1650–1680 cm^{-1} .
- C-H Stretch: 2850–2960 cm^{-1} (Alkyl chain).

- Thiophene Ring: Characteristic bands at $\sim 1400\text{ cm}^{-1}$ and $\sim 700\text{ cm}^{-1}$.

Part 5: Safety & Handling

Warning: This compound is a research chemical with uncharacterized toxicological properties. It is structurally related to potent bioactive amides.

- Hazard Classification: Treat as Acute Toxic (Oral/Dermal/Inhalation).
- PPE Requirements:
 - Nitrile gloves (double-gloving recommended).
 - Chemical safety goggles.
 - Fume hood operation is mandatory.
- Spill Protocol: Absorb with vermiculite; neutralize surfaces with 10% bleach solution if biological activity is suspected (precautionary).

References

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